Cas no 2138085-44-4 (2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid)

2-ベンジル(シクロプロピル)カルバモイル-5-(メトキシメチル)ピリジン-3-カルボン酸は、高度に機能化されたピリジン誘導体であり、医薬品中間体や有機合成における多様な応用が期待される化合物です。分子内にシクロプロピルカルバモイル基とメトキシメチル基を有し、立体選択的反応や官能基変換に適した特性を示します。カルボン酸部位はさらに誘導体化が可能で、アミド結合形成やエステル化反応に利用できます。特に、ベンジル基の存在により脂溶性が調整され、生体適合性材料や創薬候補分子の設計において有用な骨格を提供します。この化合物の構造的多様性は、医農薬分野における新規活性化合物開発の際に重要な役割を果たします。

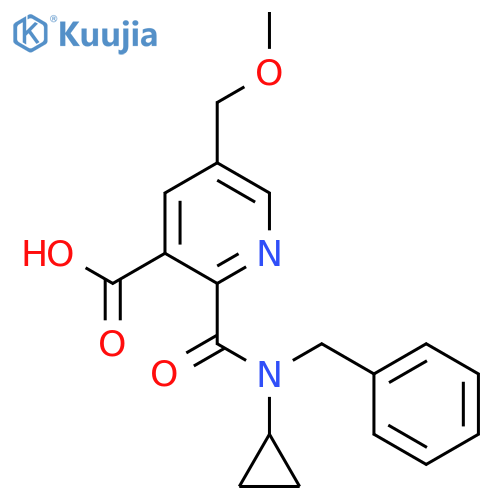

2138085-44-4 structure

商品名:2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid

2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid

- 2138085-44-4

- EN300-1145324

- 2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid

-

- インチ: 1S/C19H20N2O4/c1-25-12-14-9-16(19(23)24)17(20-10-14)18(22)21(15-7-8-15)11-13-5-3-2-4-6-13/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,23,24)

- InChIKey: TVLNHDZHKYPQKT-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(C(=O)O)=CC(COC)=CN=1)N(CC1C=CC=CC=1)C1CC1

計算された属性

- せいみつぶんしりょう: 340.14230712g/mol

- どういたいしつりょう: 340.14230712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 474

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 79.7Ų

2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1145324-2.5g |

2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |

2138085-44-4 | 95% | 2.5g |

$1988.0 | 2023-10-25 | |

| Enamine | EN300-1145324-1.0g |

2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |

2138085-44-4 | 1g |

$1014.0 | 2023-06-09 | ||

| Enamine | EN300-1145324-0.5g |

2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |

2138085-44-4 | 95% | 0.5g |

$974.0 | 2023-10-25 | |

| Enamine | EN300-1145324-0.1g |

2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |

2138085-44-4 | 95% | 0.1g |

$892.0 | 2023-10-25 | |

| Enamine | EN300-1145324-0.05g |

2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |

2138085-44-4 | 95% | 0.05g |

$851.0 | 2023-10-25 | |

| Enamine | EN300-1145324-0.25g |

2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |

2138085-44-4 | 95% | 0.25g |

$933.0 | 2023-10-25 | |

| Enamine | EN300-1145324-10.0g |

2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |

2138085-44-4 | 10g |

$4360.0 | 2023-06-09 | ||

| Enamine | EN300-1145324-1g |

2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |

2138085-44-4 | 95% | 1g |

$1014.0 | 2023-10-25 | |

| Enamine | EN300-1145324-10g |

2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |

2138085-44-4 | 95% | 10g |

$4360.0 | 2023-10-25 | |

| Enamine | EN300-1145324-5.0g |

2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |

2138085-44-4 | 5g |

$2940.0 | 2023-06-09 |

2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

2138085-44-4 (2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid) 関連製品

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量